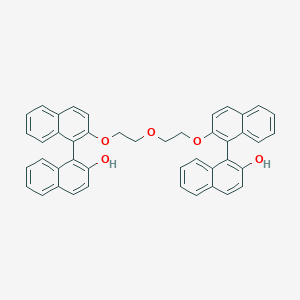![molecular formula C27H22N2OS B287879 N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide](/img/structure/B287879.png)
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide, also known as NSC745887, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide acts as a small molecule inhibitor by binding to the active site of target proteins. It has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes. By inhibiting these enzymes, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide can regulate various cellular processes, such as gene expression, protein degradation, and cell cycle progression.
Biochemical and Physiological Effects:
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of inflammatory cytokines and chemokines. In addition, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has been shown to regulate the expression of various genes involved in cellular processes, such as DNA repair, cell cycle progression, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. It has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide also has some limitations, such as its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assays are necessary before using N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide in in vivo studies.
Direcciones Futuras
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has several potential future directions for scientific research. It can be further studied for its potential use in the treatment of various diseases, such as cancer and inflammation. It can also be used as a tool for studying cellular processes, such as gene expression and protein degradation. In addition, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide can be modified to improve its potency and selectivity, making it a more effective inhibitor for target proteins. Finally, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide can be used in combination with other drugs to improve its therapeutic efficacy and reduce potential side effects.
Métodos De Síntesis
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 3-(phenylsulfanyl)-1H-indole-2-carbaldehyde, followed by reduction and acetylation. The final product is obtained in good yield and high purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. In addition, N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide |
|---|---|
Fórmula molecular |
C27H22N2OS |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-N-[(3-phenylsulfanyl-1H-indol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C27H22N2OS/c1-19(30)29(26-17-9-11-20-10-5-6-14-22(20)26)18-25-27(31-21-12-3-2-4-13-21)23-15-7-8-16-24(23)28-25/h2-17,28H,18H2,1H3 |
Clave InChI |
MJAAHPJRUORIHK-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
SMILES canónico |
CC(=O)N(CC1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)
![5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)


![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)
![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)



![1-Chloro-7-{4-[(1-chloro-7-isoquinolinyl)oxy]butoxy}isoquinoline](/img/structure/B287814.png)

![2,2'-Oxybis[(2'-{methoxymethoxy}-1,1'-binaphthalen-2-yloxy)ethylene]](/img/structure/B287816.png)
![1,1'-Bi[2-naphthoyl] dichloride](/img/structure/B287817.png)
![7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B287819.png)